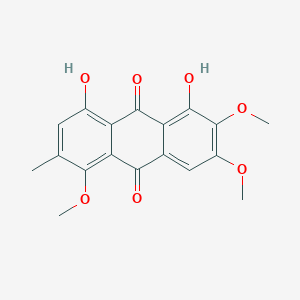
9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE: is an anthraquinone derivative with the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol . This compound is known for its distinctive structure, which includes multiple hydroxyl and methoxy groups attached to an anthracene backbone. It is often studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE can be synthesized through several synthetic routes. One common method involves the methylation of 1,8-dihydroxyanthraquinone using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Chemistry: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE is used as a precursor in the synthesis of various anthraquinone derivatives. It is also studied for its potential as a catalyst in organic reactions .
Biology and Medicine: This compound has shown potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is being investigated for its role in inhibiting certain enzymes and pathways involved in disease processes .
Industry: In the industrial sector, 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE is used in the production of dyes and pigments. Its unique structure allows for the development of vibrant and stable colors .
Mechanism of Action
The mechanism of action of 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also inhibit specific enzymes, such as monoamine oxidase, which plays a role in neurological disorders .
Comparison with Similar Compounds
1,7-DIHYDROXY-2,3,8-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE (Obtusin): This compound has a similar structure but differs in the position of the hydroxyl and methoxy groups.
1,8-DIHYDROXY-6-METHOXY-3-METHYLANTHRACENE-9,10-DIONE (Physcion): Another anthraquinone derivative with different substitution patterns.
Uniqueness: 1,8-DIHYDROXY-2,3,5-TRIMETHOXY-6-METHYLANTHRACENE-9,10-DIONE is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
139644-36-3 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1,8-dihydroxy-2,3,5-trimethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O7/c1-7-5-9(19)12-13(17(7)24-3)14(20)8-6-10(23-2)18(25-4)16(22)11(8)15(12)21/h5-6,19,22H,1-4H3 |
InChI Key |
ZULKDEFIEZXKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
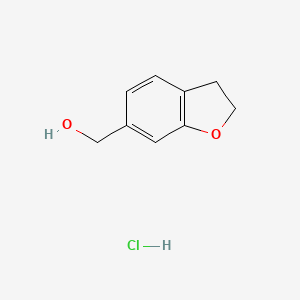
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
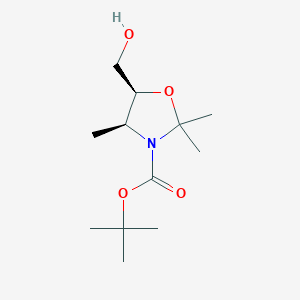
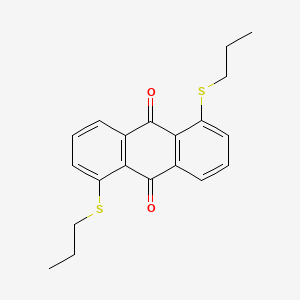
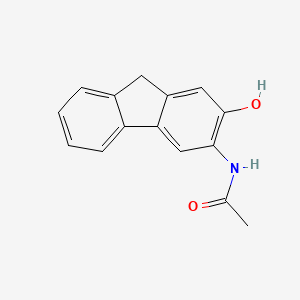
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)


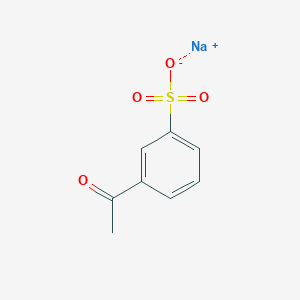
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)

